molecular formula C9H12N4 B1267076 3-(3-Amino-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl)propanenitrile CAS No. 56112-89-1

3-(3-Amino-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl)propanenitrile

Cat. No.: B1267076
CAS No.: 56112-89-1
M. Wt: 176.22 g/mol
InChI Key: XGKBJTZXDKBXEU-UHFFFAOYSA-N
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Description

3-(3-Amino-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl)propanenitrile is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Amino-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl)propanenitrile typically involves the cyclocondensation reaction of 2,5-diarylidenecyclopentanone derivatives with propanedinitrile. This reaction is often carried out in the presence of a sodium alkoxide solution, such as sodium ethoxide or sodium methoxide, which acts as both the reagent and the catalyst . The reaction conditions are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure efficient and cost-effective production on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

3-(3-Amino-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl)propanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups.

Mechanism of Action

The mechanism of action of 3-(3-Amino-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl)propanenitrile involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic structure allows it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes. Detailed studies on its molecular targets and pathways are still ongoing, but its unique structure suggests a wide range of potential interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Amino-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl)propanenitrile is unique due to its pyrazole ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-(3-amino-5,6-dihydro-4H-cyclopenta[c]pyrazol-2-yl)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4/c10-5-2-6-13-9(11)7-3-1-4-8(7)12-13/h1-4,6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGKBJTZXDKBXEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(N(N=C2C1)CCC#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20298548
Record name MLS002707355
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20298548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56112-89-1
Record name MLS002707355
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name MLS002707355
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-AMINO-2,4,5,6-TETRAHYDROCYCLOPENTAPYRAZOLE-2-PROPIONITRILE, TECH
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